
Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate: is an ester compound formed from the reaction between butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate typically involves the esterification reaction between butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols can replace the ester group, forming new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, alcohols, under mild to moderate temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
Chemistry: Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of esters on biological systems. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in the pharmaceutical industry, particularly in the formulation of new medications. Its ester functional group can be modified to enhance drug delivery and efficacy.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and other scented products.
Mécanisme D'action
The mechanism of action of Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis in the presence of enzymes, leading to the release of butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol. These products can then interact with cellular components, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl isobutyrate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl tetradecanoate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate
Uniqueness: Bis(3,7-dimethylocta-2,6-dien-1-yl) butanedioate is unique due to its specific ester linkage between butanedioic acid and 3,7-dimethylocta-2,6-dien-1-ol This specific structure imparts distinct chemical and physical properties, making it valuable in various applications
Propriétés
Numéro CAS |
166521-08-0 |
|---|---|
Formule moléculaire |
C24H38O4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
bis(3,7-dimethylocta-2,6-dienyl) butanedioate |
InChI |
InChI=1S/C24H38O4/c1-19(2)9-7-11-21(5)15-17-27-23(25)13-14-24(26)28-18-16-22(6)12-8-10-20(3)4/h9-10,15-16H,7-8,11-14,17-18H2,1-6H3 |
Clé InChI |
WCOGJMOUNVGCLA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCOC(=O)CCC(=O)OCC=C(C)CCC=C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


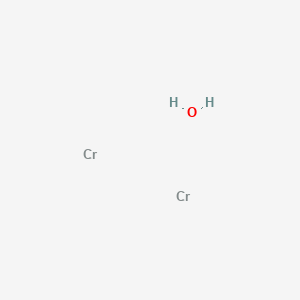
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
![7-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B14270665.png)
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
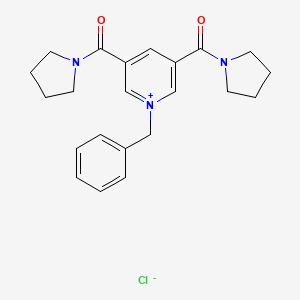
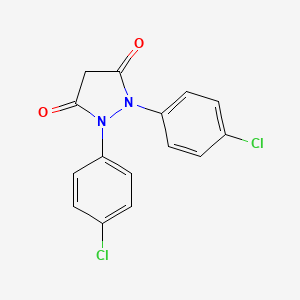
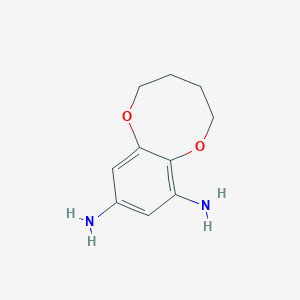

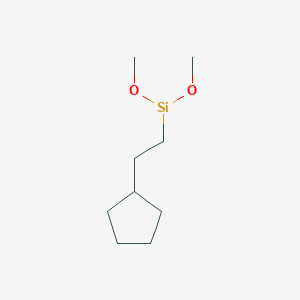
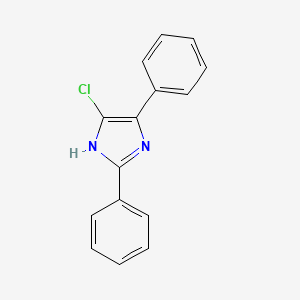
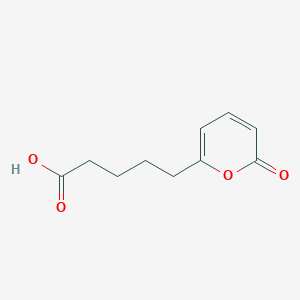
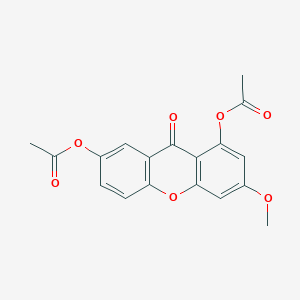

phosphanium perchlorate](/img/structure/B14270729.png)
